5-Ethynyl-N-methyl-2-pyridinamine

Description

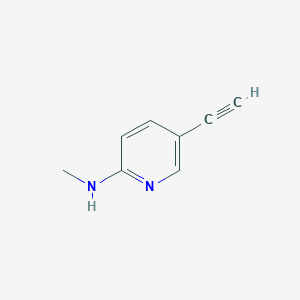

5-Ethynyl-N-methyl-2-pyridinamine is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 5-position and a methyl-substituted amine at the 2-position. The N-methyl substitution likely improves metabolic stability compared to primary amines, a common strategy in medicinal chemistry to reduce oxidative deamination .

Properties

IUPAC Name |

5-ethynyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-7-4-5-8(9-2)10-6-7/h1,4-6H,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHITMAWIBHCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627403 | |

| Record name | 5-Ethynyl-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056186-07-2 | |

| Record name | 5-Ethynyl-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-N-methyl-2-pyridinamine typically involves the following steps:

Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

Halogenation: The pyridine ring is halogenated at the 5-position to introduce a halogen atom (e.g., bromine or chlorine).

Formation of Ethynyl Group: The halogenated pyridine undergoes a Sonogashira cross-coupling reaction with an ethynyl group, using a palladium catalyst and a copper co-catalyst.

Methylation: The final step involves the methylation of the amino group using a suitable methylating agent (e.g., methyl iodide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-N-methyl-2-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The ethynyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Building Block in Organic Synthesis

5-Ethynyl-N-methyl-2-pyridinamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further, leading to derivatives with enhanced properties. For instance, it can be utilized in the development of new pharmaceuticals or materials.

The compound exhibits significant biological activity, particularly in antimicrobial and antitumor applications:

- Antimicrobial Properties : Similar compounds have demonstrated substantial antimicrobial activity against various bacterial strains. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, phenylethynyl-substituted heterocycles have shown over 75% inhibition of cell proliferation in colorectal cancer cell lines at concentrations as low as 1 μM. The mechanism appears to involve targeting specific enzymes involved in cancer metabolism, such as methionine S-adenosyltransferase-2 (MAT2A).

Study on Antitumor Efficacy

A notable study focused on phenylethynyl-substituted heterocycles revealed that certain derivatives exhibited significant antitumor efficacy against colon cancer cells. The research demonstrated that compounds containing the dimethylamino group showed improved selectivity against cancer cells compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU). This finding underscores the potential of this compound in cancer therapy.

Synthesis and Application in Material Science

The compound's synthesis via Suzuki-Miyaura coupling reactions has implications beyond biological research; it extends into material science where it can be utilized to create novel materials and catalysts. Its reactivity allows for diverse applications in synthetic chemistry, making it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 5-Ethynyl-N-methyl-2-pyridinamine exerts its effects involves its interaction with molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the methylated amino group can influence the compound's binding affinity to biological targets. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-Ethynyl-N-methyl-2-pyridinamine and its analogs:

Key Observations:

- Heterocycle Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic density and hydrogen-bonding capacity. Pyrimidine derivatives like 5-Ethyl-N-methyl-2-pyrimidinamine may better mimic nucleic acid bases, useful in enzyme inhibition .

Metabolic Stability

- The N-methyl group in the target compound likely reduces susceptibility to metabolic degradation compared to 5-Ethynylpyridin-2-amine, where the primary amine is prone to oxidative deamination or conjugation .

Biological Activity

5-Ethynyl-N-methyl-2-pyridinamine is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

- CAS Number : 754190-29-9

The compound features a pyridine ring substituted with an ethynyl group and a methyl group, which contributes to its unique chemical behavior and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may influence various signaling pathways, although detailed mechanistic studies are still ongoing. The compound's ability to form stable complexes with biological macromolecules enhances its potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Cancer Research

Research has explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has been observed to induce apoptosis in specific tumor cells, suggesting a potential role in cancer treatment. A study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, highlighting its possible application in oncology .

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 5-Ethynyl-N,N-dimethylpyridin-2-amine | Structure | Anticancer |

| 5-Ethynyl-N-methylpyrimidin-2-amine | Structure | Neuroprotective |

Note: Structures are illustrative and not to scale.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-ethynyl-N-methyl-2-pyridinamine with high purity?

- Methodological Answer : The synthesis of pyridinamine derivatives often involves Sonogashira coupling to introduce ethynyl groups, leveraging terminal alkyne reactivity. For example, copper(I)-catalyzed cycloadditions (as used in azide-alkyne click chemistry) can stabilize intermediates during functionalization . Post-synthetic purification via silica gel chromatography (5–10% ethanol in dichloromethane) is recommended to isolate the target compound, with purity confirmed by HPLC (≥98%) and structural validation via NMR and ESI-MS .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Multi-modal characterization is critical. Use NMR to confirm proton environments (e.g., methyl groups at δ ~2.3 ppm, ethynyl protons at δ ~3.1 ppm) and NMR to verify sp-hybridized carbons (~70–80 ppm). High-resolution mass spectrometry (HRMS) should align with the molecular formula (CHN). For trace impurities, pair HPLC with UV-Vis detection (λ = 254 nm) to monitor byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethynyl group in this compound during cross-coupling reactions?

- Methodological Answer : The ethynyl group’s linear geometry and electron-rich nature make it prone to oxidative dimerization unless stabilized. Use palladium/copper co-catalysis under inert atmospheres (N) to minimize side reactions. Kinetic studies (e.g., varying ligand steric bulk) can optimize coupling efficiency. DFT calculations (e.g., Gaussian 09) may predict regioselectivity in alkyne additions .

Q. What contradictions exist in reported biological activity data for pyridinamine derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in IC values often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using controls like CoCl (hypoxia mimic) and validate via dose-response curves. Meta-analyses of published datasets (e.g., ChEMBL) can identify outliers. For this compound, test across multiple cancer cell lines (e.g., HeLa, MCF-7) with consistent ATP concentrations .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

- Methodological Answer : Perform in silico ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., N-methyl oxidation). Introduce fluorine substituents to block CYP450-mediated degradation. Molecular dynamics simulations (Amber22) can assess binding affinity to targets like kinases or GPCRs. Validate predictions via in vitro microsomal stability assays (rat/human liver microsomes) .

Data Contradiction Analysis

Q. Conflicting solubility data for this compound in polar vs. non-polar solvents: How to reconcile these findings?

- Methodological Answer : Solubility discrepancies may stem from crystallinity differences (amorphous vs. crystalline forms). Use powder X-ray diffraction (PXRD) to characterize polymorphs. Measure solubility in DMSO, ethanol, and water via shake-flask method at 25°C. If logP predictions (e.g., ACD/Percepta) conflict with experimental data, revise calculations using experimental Hansen solubility parameters .

Experimental Design Considerations

Q. What strategies mitigate decomposition of this compound under ambient storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.